molecular formula C18H21N5OS B5804441 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No. B5804441
M. Wt: 355.5 g/mol
InChI Key: DXSPLWGEXUGPEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex heterocyclic structures, like the one , often involves multi-step reactions, starting from simpler pyrrol, pyridinyl, and triazole derivatives. These procedures may include condensation, cyclization, and substitution reactions to introduce various functional groups, as exemplified in the synthesis of pyrrolopyrazine and triazine derivatives from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and related compounds (Zaki et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through spectroscopic techniques (IR, NMR, UV-Vis) and X-ray crystallography. Studies like those on ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone have employed DFT and AIM approaches for structural determination, revealing intricate details about molecular geometry, electronic transitions, and intermolecular interactions (Singh et al., 2012).

Chemical Reactions and Properties

The reactivity of such molecules is influenced by their functional groups, leading to various chemical transformations. For example, the carbohydrazide derivatives of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate can undergo further reactions to yield pyrazolyl, oxadiazolyl, and caboazide compounds with significant antioxidant activity, showcasing the versatility of these chemical frameworks (Zaki et al., 2017).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are essential for understanding the behavior of chemical compounds under various conditions. The synthesis and characterization of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone and its analysis through experimental and quantum chemical approaches provide valuable insights into these aspects (Singh et al., 2012).

properties

IUPAC Name

1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-5-23-12(2)10-15(13(23)3)16(24)11-25-18-21-20-17(22(18)4)14-6-8-19-9-7-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSPLWGEXUGPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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